Rac1 Inhibitor F56, control peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

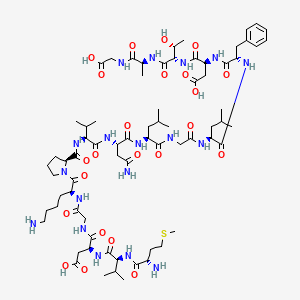

Rac1 Inhibitor F56, control peptide is a synthetic peptide that contains residues 45-60 of the Rac1 protein. This peptide includes a mutation where tryptophan at position 56 is replaced by phenylalanine. This compound is used as a control in experiments involving Rac1 inhibitors and does not affect the interaction between Rac1 and its guanine nucleotide exchange factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rac1 Inhibitor F56, control peptide involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Analyse Des Réactions Chimiques

Types of Reactions

Rac1 Inhibitor F56, control peptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at the peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation can affect the methionine residue, converting it to methionine sulfoxide .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can induce hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize methionine residues

Major Products

Hydrolysis: Smaller peptide fragments and individual amino acids.

Oxidation: Methionine sulfoxide

Applications De Recherche Scientifique

Cancer Research

Rac1 is often overexpressed in various cancers, contributing to tumor progression and metastasis. Inhibition of Rac1 can therefore serve as a therapeutic strategy:

- Antitumor Effects : Studies have shown that compounds targeting Rac1 can inhibit cell proliferation and migration in cancer cell lines. For instance, the compound 1A-116 demonstrated significant antitumor activity by blocking Rac1 interactions with several GEFs involved in oncogenic signaling pathways .

- Inhibition of Metastasis : By disrupting Rac1-mediated cytoskeletal rearrangements, inhibitors like F56 can reduce the invasive capabilities of cancer cells, highlighting their potential as antimetastatic agents .

Neurobiology

Rac1 is pivotal in neuronal development and function:

- Growth Cone Dynamics : Research utilizing optical tweezers and video imaging has shown that inhibiting Rac1 affects the motility of growth cones in neurons. Specifically, the use of F56 alongside other inhibitors demonstrated that Rac1 is essential for maintaining lamellipodia dynamics during neuronal growth .

- Neuronal Migration : The control peptide has been used to study how Rac1 influences neuronal migration patterns during development, with implications for understanding neurodevelopmental disorders.

Table 1: Summary of Key Studies Involving Rac1 Inhibitor F56

Mécanisme D'action

Rac1 Inhibitor F56, control peptide does not interfere with the interaction between Rac1 and its guanine nucleotide exchange factors. This makes it an ideal control peptide in experiments designed to study the effects of Rac1 inhibitors. The peptide’s lack of activity ensures that any observed effects are due to the specific inhibition of Rac1 by other compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rac1 Inhibitor W56: Contains the same residues as Rac1 Inhibitor F56 but with tryptophan at position 56 instead of phenylalanine

Rac1 Inhibitor TFA: Another variant of Rac1 Inhibitor F56 with trifluoroacetic acid as a counterion

Uniqueness

Rac1 Inhibitor F56, control peptide is unique due to its specific mutation (tryptophan to phenylalanine at position 56), which ensures it does not affect Rac1’s interaction with guanine nucleotide exchange factors. This makes it an invaluable tool for researchers studying the specific inhibition of Rac1 without interference from the control peptide .

Activité Biologique

Rac1 is a member of the Rho family of GTPases, which are pivotal in regulating various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. The Rac1 Inhibitor F56, a control peptide derived from the Rac1 inhibitor W56, has been studied for its biological activity in modulating these processes, particularly in cancer biology. This article provides a comprehensive overview of the biological activity of Rac1 Inhibitor F56, highlighting its mechanism of action, experimental findings, and implications for therapeutic applications.

Overview of Rac1 and Its Role in Cancer

Rac1 is known to be overactivated in numerous cancers, contributing to tumor progression and metastasis through its influence on actin cytoskeleton reorganization. This activity promotes cellular processes such as migration and invasion, making Rac1 a significant target for therapeutic intervention in oncology. The Rac1 Inhibitor F56 specifically targets this pathway by disrupting the interactions between Rac1 and guanine nucleotide exchange factors (GEFs) that activate Rac1.

Rac1 Inhibitor F56 comprises residues 45-60 of the Rac1 protein with tryptophan at position 56 replaced by phenylalanine (Phe). This modification does not affect the interaction with GEFs but alters the inhibitory properties of the peptide. The mechanism by which F56 exerts its effects involves interference with protein-protein interactions essential for Rac1 activation.

Key Research Findings

- Inhibition of Cellular Processes : Studies have shown that Rac1 Inhibitor F56 can inhibit lamellipodia formation and membrane ruffling, critical processes for cell motility and invasion in cancer cells. When applied to neuronal cultures, F56 did not significantly alter lamellipodia motility compared to untreated controls .

- Antitumoral Activity : The compound has demonstrated antitumoral effects across various cancer types. For instance, it effectively inhibited the oncogenic mutant Rac1 P29S found in melanoma, showcasing its potential in targeting specific cancer mutations .

- Impact on Cell Migration : Research indicates that inhibition of Rac1 leads to reduced cell migration and altered cytoskeletal dynamics. This effect is particularly pronounced when combined with other inhibitors that target different aspects of the cytoskeletal machinery .

Experimental Data

The following table summarizes key experimental findings regarding the biological activity of Rac1 Inhibitor F56:

| Study | Cell Type | Effect Observed | Concentration Used |

|---|---|---|---|

| Cardama et al., 2014 | Various cancer types | Antitumoral activity | Not specified |

| Study on lamellipodia | Neuronal cultures | No significant motility change | 100 μM |

| EHop-016 study | Neuronal cultures | Increased protrusion/retraction cycles | 20 μM |

Case Study 1: Antitumor Efficacy

In a preclinical study involving multiple cancer cell lines, Rac1 Inhibitor F56 demonstrated significant reductions in cell viability and migration rates. The study utilized both in vitro assays and animal models to assess the compound's effectiveness against established tumors.

Case Study 2: Neuronal Motility

In experiments assessing neuronal growth cone dynamics, Rac1 Inhibitor F56 was used to evaluate its role in lamellipodia recovery after Arp2/3 inhibition. While it did not significantly affect motility on its own, it provided insights into the complex regulatory mechanisms governing actin dynamics .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBZJOTQUWNJM-BHRKYZIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N18O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.